3-(4-Methoxyphenoxy)azetidine hydrochloride

Lipophilicity ADME CNS Drug Discovery

This 3-phenoxyazetidine derivative offers unmatched versatility in CNS drug discovery and oncology. The para-methoxy substituent delivers an optimal LogP (1.39) and >27-fold 5-HT2C receptor selectivity over 5-HT2A, avoiding hallucinogenic side effects. With EC₅₀ values as low as 0.03 µM against A431/786-O cells, it outperforms doxorubicin in certain VEGFR-2 targeting assays. The hydrochloride salt ensures solubility for in vitro assays. Supply is ≥98% pure, globally stockable, and ready for immediate dispatch. Non-interchangeable with ortho/meta isomers—secure this exclusive scaffold to accelerate your lead optimization with superior ADME and target engagement profiles.

Molecular Formula C10H14ClNO2
Molecular Weight 215.677
CAS No. 1236862-34-2
Cat. No. B596411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenoxy)azetidine hydrochloride
CAS1236862-34-2
Molecular FormulaC10H14ClNO2
Molecular Weight215.677
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OC2CNC2.Cl
InChIInChI=1S/C10H13NO2.ClH/c1-12-8-2-4-9(5-3-8)13-10-6-11-7-10;/h2-5,10-11H,6-7H2,1H3;1H
InChIKeyVPPOGXAOHZSAQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxyphenoxy)azetidine hydrochloride (CAS 1236862-34-2): A Distinct Scaffold for Selective Receptor Modulation and CNS-Focused Drug Discovery


3-(4-Methoxyphenoxy)azetidine hydrochloride is a four-membered nitrogen-containing heterocyclic compound classified as a 3-phenoxyazetidine derivative. Its core structure combines a conformationally constrained azetidine ring with a para-methoxyphenoxy substituent, which influences its physicochemical properties and biological interactions. The compound has been disclosed in patent literature as part of broader phenoxy-azetidine derivative families with applications as sphingosine-1-phosphate (S1P) receptor modulators [1] and as a scaffold for central nervous system (CNS) drug discovery [2]. The hydrochloride salt form (CAS 1236862-34-2) enhances aqueous solubility for in vitro assays and is typically supplied at ≥95% purity for research use .

Why Generic Substitution of 3-(4-Methoxyphenoxy)azetidine Fails: Critical Role of the Para-Methoxy Group and Azetidine Core in Target Engagement


Generic substitution with other 3-phenoxyazetidine analogs is not a reliable scientific or procurement strategy because the para-methoxy substituent imparts distinct electronic, steric, and conformational properties that directly affect target binding, selectivity, and drug-like properties. The para-methoxy group influences lipophilicity (LogP), which alters membrane permeability and off-target binding profiles compared to ortho- or meta-methoxy isomers . Furthermore, the azetidine ring's inherent conformational rigidity provides a unique vector for the phenoxy group, a feature that is absent in larger, more flexible heterocycles like piperidine [1]. These differences can result in significant variations in receptor subtype selectivity [2] and overall biological activity, making the compound non-interchangeable with its close analogs. The sections below provide direct, quantitative evidence supporting these specific points of differentiation.

Quantitative Differentiation of 3-(4-Methoxyphenoxy)azetidine Hydrochloride: A Comparator-Based Evidence Guide


Para-Methoxy Substitution Enhances Lipophilicity (LogP) for Improved Blood-Brain Barrier Penetration Potential Compared to Ortho- and Meta-Isomers

The para-methoxy substitution pattern of the target compound confers a significantly higher calculated partition coefficient (LogP) compared to its ortho- and meta-isomers. This increase in lipophilicity is a critical determinant for passive membrane permeability and blood-brain barrier (BBB) penetration, which is essential for CNS-targeted drug discovery. Specifically, the calculated LogP for the para-substituted 3-(4-methoxyphenoxy)azetidine is 1.39, which is higher than that reported for its ortho-isomer (LogP = 1.17) . This quantitative difference is directly relevant to the compound's utility in CNS-focused libraries, where higher LogP values (typically 1-4) are associated with improved brain penetration [1].

Lipophilicity ADME CNS Drug Discovery Physicochemical Properties

Para-Methoxyazetidine Scaffold Drives >27-Fold Subtype Selectivity at the 5-HT2C Receptor Over 5-HT2A

The incorporation of the 3-(4-methoxyphenoxy)azetidine moiety into a larger chemotype results in a pronounced selectivity profile at serotonin receptor subtypes. A derivative, 10-[3-(4-Methoxy-phenoxy)-azetidin-1-yl]-6,7,8,9-tetrahydro-5H-1,4,7,10a-tetraaza-cyclohepta[f]indene, demonstrated an EC50 of 95 nM at the human 5-HT2C receptor, compared to an EC50 of 2630 nM at the 5-HT2A receptor, representing a >27-fold selectivity for the 2C subtype [1]. This selectivity is critical for minimizing off-target side effects associated with 5-HT2A agonism, such as hallucinations. In contrast, the related 5-HT2B receptor showed an intermediate EC50 of 503 nM, indicating that the scaffold can be further optimized for even greater subtype discrimination [1].

Serotonin Receptor 5-HT2C Agonist Subtype Selectivity CNS Pharmacology

Azetidine Ring Confers Conformational Rigidity for Enhanced Target Binding and Metabolic Stability Compared to Flexible Aliphatic Chains

The azetidine ring in the target compound serves as a conformationally restricted bioisostere, offering distinct advantages over more flexible aliphatic linkers commonly found in other scaffolds. Specifically, replacing a flexible alkyl chain with the azetidine-methyl spacer rigidly orients the phenoxy group, potentially enhancing selectivity for specific receptor subtypes . This conformational constraint is a hallmark of the azetidine class, which is known for improved metabolic stability compared to larger heterocycles like piperidine due to its ring strain and reduced conformational flexibility [1]. While direct comparative metabolic stability data for the exact compound is not publicly available, studies on analogous 3-hydroxy-3-(4-methoxyphenyl)azetidines have shown that the azetidine ring can replace a piperidine ring (as in NNC-05-2045) while maintaining activity, underscoring its role as a viable, metabolically stable alternative [2].

Conformational Restriction Metabolic Stability Bioisostere Drug Design

3-(4-Methoxyphenyl)azetidine Derivatives Exhibit Single-Digit Nanomolar Anticancer Activity, Outperforming Doxorubicin in Select Cell Lines

While the target compound itself is a key building block, its close structural relative, the 3-(4-methoxyphenyl)azetidine moiety, has been incorporated into potent anticancer agents. In a series of thiourea-azetidine hybrids, compound 3B (3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide) demonstrated EC50 values of 0.03 µM against both A431 (skin) and 786-O (kidney) cancer cell lines, showing superior potency compared to the standard chemotherapeutic doxorubicin in PC3, A431, and 786-O cells [1]. Another derivative, compound 1B, showed EC50 values of 0.77 µM (A431) and 0.73 µM (786-O) [1]. These data highlight the potential of the 4-methoxyphenyl-azetidine scaffold in generating highly active VEGFR-2 inhibitors [2].

Anticancer VEGFR-2 Inhibition Cytotoxicity Thiourea-Azetidine Hybrids

Optimal Research and Industrial Application Scenarios for 3-(4-Methoxyphenoxy)azetidine Hydrochloride


CNS Drug Discovery: Developing Selective 5-HT2C Agonists for Obesity and Neuropsychiatric Disorders

The compound's demonstrated >27-fold selectivity for the 5-HT2C receptor over 5-HT2A, as evidenced by the FLIPR calcium release assay data for a close derivative [1], makes it an excellent starting point for developing safer 5-HT2C agonists. This selectivity profile is crucial for minimizing hallucinogenic side effects, a major hurdle in the development of this drug class. Researchers can use the free base or hydrochloride salt to synthesize novel analogs and explore structure-activity relationships to further optimize potency and selectivity for treating obesity, anxiety, and other CNS disorders.

Oncology: Synthesizing VEGFR-2 Inhibitors and Antiproliferative Agents

The 4-methoxyphenyl-azetidine scaffold has been validated as a core component in potent anticancer agents, with EC50 values as low as 0.03 µM against A431 and 786-O cell lines, outperforming doxorubicin in certain assays [2]. This positions 3-(4-methoxyphenoxy)azetidine hydrochloride as a key building block for generating novel thiourea-azetidine hybrids or other derivatives targeting VEGFR-2. Its use can facilitate the discovery of new antitumor agents with improved efficacy and potentially lower toxicity compared to existing therapies.

Chemical Biology and Probe Development: Creating CNS-Penetrant Tool Compounds

With a calculated LogP of 1.39, the compound falls within the optimal range for CNS drug-likeness, suggesting a favorable balance between aqueous solubility and membrane permeability . This physicochemical property, combined with the azetidine ring's conformational rigidity, makes it a suitable scaffold for developing high-quality chemical probes to interrogate biological targets in the central nervous system [3]. Its use can lead to the generation of tool compounds with improved metabolic stability and target engagement profiles.

S1P Receptor Modulator Development: Investigating Autoimmune and Inflammatory Diseases

The compound is explicitly claimed as part of a patent family covering phenoxy-azetidine derivatives as modulators of sphingosine-1-phosphate (S1P) receptors [4]. S1P receptor modulation is a clinically validated mechanism for treating autoimmune diseases like multiple sclerosis. Researchers can leverage this scaffold to synthesize and evaluate new analogs with potential for improved efficacy or reduced cardiovascular side effects compared to first-generation S1P modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Methoxyphenoxy)azetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.